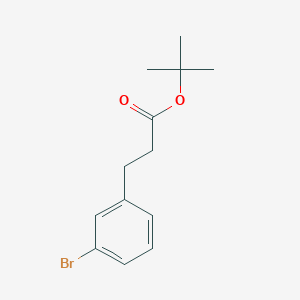

tert-butyl 3-(3-bromophenyl)propanoate

Description

tert-butyl 3-(3-bromophenyl)propanoate is an organic compound with the molecular formula C13H17BrO2. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and a bromine atom is attached to the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name |

tert-butyl 3-(3-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTQLFWKFCKBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromophenyl)propanoate typically involves the esterification of 3-(3-Bromophenyl)propionic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Ester Hydrolysis: 3-(3-Bromophenyl)propionic acid and tert-butyl alcohol.

Oxidation: Brominated benzoic acids.

Reduction: Reduced phenylpropionic acid derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

Chemical Properties

tert-butyl 3-(3-bromophenyl)propanoate is characterized by its bromo and ester functional groups, making it a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, which can lead to the formation of complex molecules.

Synthetic Routes

The compound can be synthesized through various methods, often involving reactions such as nucleophilic substitutions and coupling reactions. For example, it has been utilized in the Chan-Lam coupling reactions to produce amines with significant biological activity . This method enhances the efficiency of synthesizing lead compounds for drug discovery.

Medicinal Chemistry Applications

Drug Development

this compound serves as an important building block in the synthesis of pharmaceuticals. It has been used to create derivatives that exhibit potential therapeutic effects, particularly in the development of drugs targeting specific receptors . For instance, modifications of this compound have led to the creation of analogs with improved selectivity and potency against certain biological targets, such as αvβ6 integrin .

Case Studies

In a study focusing on smoking cessation aids, derivatives of this compound were examined for their pharmacokinetic profiles and metabolic stability. The results indicated that these compounds could serve as effective alternatives to existing medications like bupropion, with favorable absorption and distribution characteristics .

Material Science Applications

Polymer Chemistry

The compound has been explored for its potential use in polymer chemistry. Its reactive ester group allows it to participate in polymerization processes, leading to the development of new materials with unique properties. Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Used in Chan-Lam coupling reactions |

| Medicinal Chemistry | Building block for pharmaceuticals | Potential for developing drugs targeting αvβ6 integrin |

| Material Science | Reactive component in polymer synthesis | Enhances mechanical properties of polymers |

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)propanoate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis to release the active carboxylic acid, which can participate in various biochemical pathways. The bromine atom on the phenyl ring can undergo substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 3-bromopropionate: Similar in structure but with a different substitution pattern on the phenyl ring.

tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromophenyl group.

Methyl 3-bromopropionate: Similar ester but with a methyl group instead of a tert-butyl group.

Uniqueness

tert-butyl 3-(3-bromophenyl)propanoate is unique due to the presence of both a brominated phenyl ring and a tert-butyl ester group. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.

Biological Activity

Tert-butyl 3-(3-bromophenyl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇BrO₂, with a molecular weight of 287.18 g/mol. The presence of the bromophenyl group is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Acaricidal Activity : A study evaluated a series of 3-arylpropionic esters for their acaricidal activity against Psoroptes cuniculi. The findings suggested that structural motifs, particularly the ester group, significantly influence biological activity. The carbonyl group in the ester is hypothesized to play a crucial role in the mechanism of action, potentially acting as a hydrogen bond receptor or nucleophile during interactions with biological receptors .

- Inhibition of Secretion Systems : Another research focused on compounds related to propanoates and their ability to inhibit type III secretion systems (T3SS) in Gram-negative pathogens. While specific data on this compound were not detailed, similar compounds showed promise in downregulating virulence factors, indicating potential therapeutic applications .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Acaricidal Activity Evaluation : In an experiment assessing various esters, tert-butyl derivatives demonstrated significant acaricidal properties. The study highlighted that modifications in the ester structure could enhance or diminish bioactivity, suggesting a need for further exploration into structure-activity relationships (SAR) .

- Type III Secretion System Inhibition : A screening assay developed for T3SS revealed that certain derivatives could effectively inhibit secretion mechanisms in pathogenic bacteria. Although this compound was not specifically tested, its structural analogs exhibited promising results, indicating potential for further investigation into its inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.